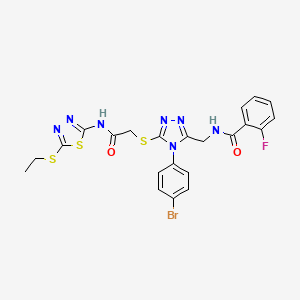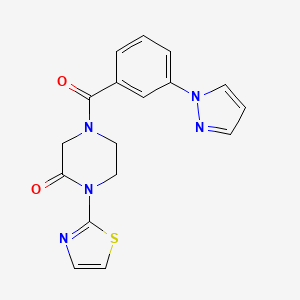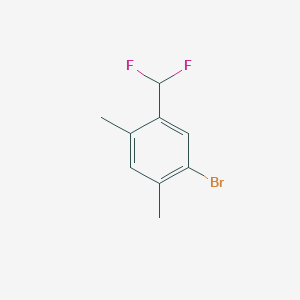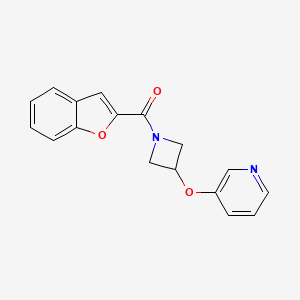
Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) . This method is an excellent way to synthesize a series of difficult-to-prepare polycyclic benzofuran compounds .Chemical Reactions Analysis
Benzofuran derivatives have been used in various chemical reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, focusing on six unique applications:
Anticancer Agents
Benzofuran derivatives, including Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, have shown significant potential as anticancer agents. These compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Their unique structure allows them to interact with multiple molecular targets, making them effective in combating different types of cancer .
Antimicrobial Agents
The antimicrobial properties of benzofuran derivatives are well-documented. Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone exhibits strong activity against a range of bacterial and fungal pathogens. This makes it a promising candidate for the development of new antibiotics, especially in the face of rising antibiotic resistance .
Antiviral Agents
Benzofuran compounds have been explored for their antiviral activities. Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has shown potential in inhibiting the replication of viruses such as hepatitis C and HIV. Its mechanism involves interfering with viral enzymes and proteins essential for viral replication .
Anti-inflammatory Agents
Research has indicated that benzofuran derivatives can act as potent anti-inflammatory agents. Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This property is particularly useful in treating chronic inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Agents
Benzofuran derivatives have been investigated for their neuroprotective effects. Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential therapeutic agent for these conditions .
Antioxidant Agents
The antioxidant properties of benzofuran derivatives are another area of interest. Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and cardiovascular diseases. This antioxidant activity contributes to its overall therapeutic potential .
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .
properties
IUPAC Name |
1-benzofuran-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(16-8-12-4-1-2-6-15(12)22-16)19-10-14(11-19)21-13-5-3-7-18-9-13/h1-9,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINZHWVCCSXGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


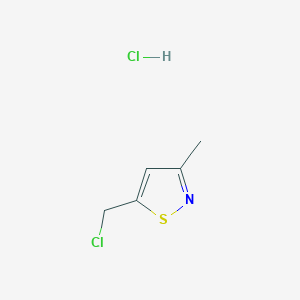
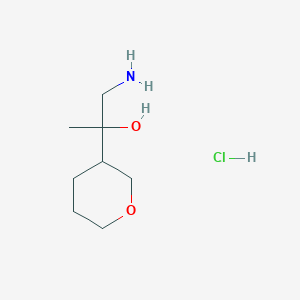
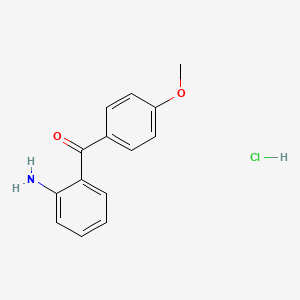
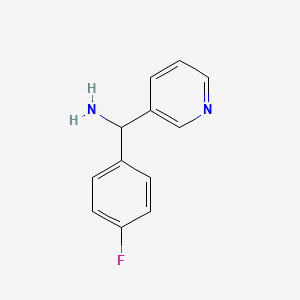

![1-[1-(2-Methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2707436.png)
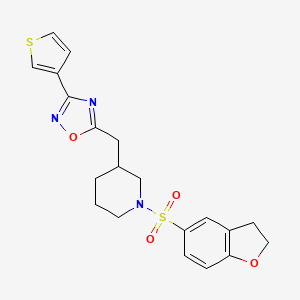
![1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B2707439.png)

![2-Thienyl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2707442.png)
